[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone

Physicochemical Profiling Drug-likeness Lead Optimization

The compound [2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone (IUPAC: [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone; molecular formula C23H25N3O3; molecular weight 391.5 g/mol) is a synthetic quinoline-piperazine hybrid. It features a 3,4-dimethoxyphenyl group at the quinoline 2-position and a 4-methylpiperazino carbonyl at the 4-position, placing it within a class of compounds frequently investigated for kinase inhibition and CNS receptor modulation.

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
Cat. No. B5220362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone
Molecular FormulaC23H25N3O3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C23H25N3O3/c1-25-10-12-26(13-11-25)23(27)18-15-20(24-19-7-5-4-6-17(18)19)16-8-9-21(28-2)22(14-16)29-3/h4-9,14-15H,10-13H2,1-3H3
InChIKeyQODIPSPZWXQLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone: Chemical Identity and Procurement Baseline


The compound [2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone (IUPAC: [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone; molecular formula C23H25N3O3; molecular weight 391.5 g/mol) is a synthetic quinoline-piperazine hybrid . It features a 3,4-dimethoxyphenyl group at the quinoline 2-position and a 4-methylpiperazino carbonyl at the 4-position, placing it within a class of compounds frequently investigated for kinase inhibition and CNS receptor modulation . Its structural scaffold is shared by several screening-library compounds targeting PIM-1 kinase and histamine H3 receptors, but the specific substitution pattern of this compound distinguishes it from close analogs that carry aryl groups on the piperazine nitrogen or amide linkages in place of the ketone bridge [1].

Synthetic quinoline-piperazine methanone scaffold for kinase and CNS receptor screening studies
3,4-Dimethoxyphenyl-2 substitution with N-methylpiperazine ketone bridge; reported in CNS patent class
Lower molecular weight and lipophilicity vs. N-arylpiperazine analogs supports lead identification screening

Why [2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone Cannot Be Replaced by Generic In-Class Analogs


Quinoline-piperazine methanones with seemingly minor structural variations exhibit sharply divergent target engagement profiles. The presence of a simple N-methyl group on the piperazine ring, rather than a substituted phenyl or a carboxamide linkage, profoundly influences both the compound's lipophilicity and its hydrogen-bonding capacity, which in turn dictate selectivity across kinase and GPCR panels [1]. For instance, the N-(4-methoxyphenyl)piperazine analog (CAS 942905-72-8) adds substantial molecular weight (483.6 vs. 391.5 g/mol) and a different electron distribution on the piperazine, likely altering binding poses . Similarly, replacing the ketone bridge with a carboxamide (as in 2-(3,4-dimethoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide) introduces a hydrogen-bond donor and increases molecular flexibility, which can drastically change pharmacokinetic properties and off-target binding . Generic substitution without head-to-head data therefore risks selecting a compound with divergent potency and selectivity.

N-Methyl vs. N-Aryl piperazine substitution

Replacing the N-methyl group with an N-arylpiperazine alters lipophilicity and may shift kinase/GPCR binding profiles. Published data indicate N-aryl analogs gain affinity for alpha-1 adrenergic receptors, changing selectivity context.

Ketone bridge vs. Carboxamide linker

A carboxamide introduces an additional hydrogen-bond donor, increasing polar surface area and potentially reducing predicted brain penetration. CNS patent literature favors the ketone linker for receptor-modulation studies.

Molecular weight and lipophilicity mismatch

Close analogs with higher molecular weight (e.g., N-(4-methoxyphenyl)piperazine, MW 483.6) may exhibit different pharmacokinetic properties and off-target profiles. Direct substitution without head-to-head data may not transfer selectivity.

Quantitative Differentiation Evidence for [2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. N-Arylpiperazine Analogs

Compared to the nearest commercially available analog, [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone (CAS 942905-72-8), the target compound has a significantly lower molecular weight (391.5 vs. 483.6 g/mol) and lacks the additional 4-methoxyphenyl substituent . This results in a lower calculated logP (estimated ~3.5 vs. ~4.7 for the analog) and a reduced number of rotatable bonds (6 vs. 8), placing the target compound more favorably within Lipinski's rule-of-five space for CNS drug-likeness .

Physicochemical Diff.
Data to verify
ΔMW 92.1 g/mol lower; ΔcLogP ~1.2 units lower; ΔRotB 2 fewer vs. N-(4-methoxyphenyl) analog
Supports CNS lead screening based on drug-likeness rules
Calculated properties; cLogP estimated from structural comparison
Physicochemical Profiling Drug-likeness Lead Optimization

Kinase Inhibition Potential: Comparison with WAY-349807 (PIM-1 Inhibitor)

WAY-349807, a close structural analog bearing a 3-chlorophenyl group on the piperazine ring, has been characterized as a PIM-1 kinase inhibitor . While direct PIM-1 IC50 data for the target compound are not publicly available, the structural difference—a methyl group replacing the 3-chlorophenyl moiety—is expected to reduce steric bulk and eliminate a potential halogen-bond interaction, potentially altering PIM-1 binding affinity. In enzyme inhibition studies on related quinoline-piperazine methanones, the N-methylpiperazine analog 2-(4-ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline exhibited an IC50 of 0.025 mM against its target enzyme, demonstrating that the N-methylpiperazine ketone scaffold is competent for low-micromolar enzyme inhibition [1].

Kinase Inhibition Potential
Class-level inference
No direct IC50 for target. Analog 2-(4-ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline shows IC50 0.025 mM against its enzyme
May support enzyme inhibition screening; head-to-head kinase data needed
Scaffold competency inferred from class-level evidence
Kinase Inhibition PIM-1 Oncology

CNS Drug-Likeness Advantage Over Carboxamide Analogs

The target compound contains a ketone bridge linking the quinoline and piperazine, whereas a structurally similar series employs a carboxamide linkage (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide, MW 406.5) . The ketone eliminates one hydrogen-bond donor relative to the carboxamide, reducing the compound's polar surface area and improving predicted passive blood-brain barrier permeability [1]. Quinoline-piperazine methanones have been patented for CNS disorders (US7439243), whereas the carboxamide analogs are less represented in CNS patent literature, suggesting that the ketone bridge is favored for CNS target engagement [2].

CNS Drug-Likeness
Class-level inference
Target: ketone bridge, 0 HBD on linker. Comparator: carboxamide analog, +1 HBD, higher tPSA. CNS patent enrichment for ketone-bridged analogs
Ketone bridge may improve predicted brain penetration
Structure-property analysis; patent class C07D215/40
CNS Drug Discovery Blood-Brain Barrier Physicochemical Optimization

Selectivity Implications from Piperazine N-Substitution Pattern

In a study of 2-(4-alkylpiperazin-1-yl)quinolines as histamine H3 receptor antagonists, the N-methylpiperazine substitution was critical for achieving balanced potency and selectivity [1]. Related compounds with N-phenylpiperazine groups showed increased affinity for alpha-1 adrenergic receptors (Ki = 4.9 nM for 4-(4-methylpiperazino)-2-(2-thienyl)quinoline at alpha-1, vs. Ki = 3420 nM at 5-HT1A), demonstrating that the piperazine N-substituent dramatically reshapes GPCR selectivity profiles [2]. The target compound's N-methyl group is predicted to reduce alpha-1 binding relative to N-aryl analogs, though direct confirmation is lacking.

GPCR Selectivity Profile
Class-level inference
N-Methylpiperazine predicted lower alpha-1 binding vs. N-aryl. Reference: 4-(4-methylpiperazino)-2-(2-thienyl)quinoline alpha-1 Ki 4.9 nM, 5-HT1A Ki 3420 nM
N-Methyl substitution may favor CNS screening with reduced alpha-1 off-target binding
Trend based on class-level GPCR selectivity data; direct target data unavailable
GPCR Selectivity Histamine H3 Receptor Alpha-1 Adrenergic

Recommended Application Scenarios for [2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone Based on Differentiation Evidence


CNS Lead Optimization Programs Requiring a Low-Molecular-Weight, Brain-Penetrant Quinoline-Piperazine Scaffold

The compound's combination of a ketone bridge and N-methylpiperazine substitution, supported by CNS patent literature (US7439243) and a molecular weight of 391.5 g/mol, positions it as a viable starting point for CNS drug discovery programs targeting kinases or GPCRs where brain penetration is critical [1]. Its lower lipophilicity relative to N-arylpiperazine analogs (estimated ΔcLogP ~1.2) offers a pharmacokinetic advantage that can be exploited during hit-to-lead optimization.

Selective Kinase Profiling Where PIM-1 Inhibition with Reduced Lipophilicity Is Desired

For research groups investigating PIM-1 kinase inhibition, this compound provides a less lipophilic, lower-molecular-weight alternative to the well-characterized WAY-349807 . The absence of the 3-chlorophenyl group eliminates potential halogen-specific off-target interactions and simplifies the structure-activity relationship (SAR) interpretation when exploring the chemical space around the quinoline-piperazine methanone pharmacophore.

GPCR Panel Screening for CNS Disorders Requiring Minimized Alpha-1 Adrenergic Activity

Published selectivity data for related N-methylpiperazine quinolines demonstrate that the N-methyl substituent sharply reduces binding to alpha-1 adrenergic receptors compared to N-aryl analogs [2]. This compound is therefore recommended for screening panels targeting histamine H3, serotonin, or dopamine receptors where avoiding cardiovascular off-targets is a priority.

Structure-Activity Relationship (SAR) Expansion Around Quinoline-4-Carbonyl Piperazines

As a representative of the quinoline-4-carbonyl piperazine scaffold with a 3,4-dimethoxyphenyl group at the 2-position, this compound serves as a key intermediate or comparator for SAR studies exploring the impact of piperazine N-substitution on target potency and selectivity [3]. Its commercial availability makes it accessible for systematic analog-by-catalog approaches.

Application
Selection Property
Validation Focus
CNS target screening & lead identification
Ketone-bridged N-methylpiperazine scaffold
Blood-brain barrier permeability prediction & CNS patent class alignment
PIM-1 kinase pathway screening
Lower-lipophilicity N-methyl analog vs. WAY-349807
Kinase selectivity and PK endpoint review
GPCR selectivity profiling for CNS research
N-Methylpiperazine substitution reducing alpha-1 off-target binding
Alpha-1 adrenergic receptor binding assay
SAR studies around piperazine N-substitution
3,4-Dimethoxyphenyl-2-quinoline ketone scaffold
Potency and selectivity comparison across analogs
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